

# Application Notes and Protocols for Ibr-7 in Cancer Research

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Compound of Interest		
Compound Name:	lbr-7	
Cat. No.:	B1192905	Get Quote

# Inducing G2/M Phase Arrest in Cancer Cells with Ibr-

Audience: Researchers, scientists, and drug development professionals.

Introduction: **Ibr-7**, a derivative of the Bruton's tyrosine kinase (BTK) inhibitor ibrutinib, has demonstrated significant anti-proliferative effects in various cancer cell lines.[1] Notably, in pancreatic cancer, **Ibr-7** has been shown to enhance the efficacy of radiation therapy by inducing G2/M phase cell cycle arrest.[1] This document provides detailed application notes, quantitative data, and experimental protocols for utilizing **Ibr-7** to induce G2/M phase arrest in cancer cells, offering a valuable tool for cancer research and drug development. The mechanism of action for **Ibr-7** involves the downregulation of phosphorylated epidermal growth factor receptor (p-EGFR) and the suppression of the mTORC1/S6 signaling pathway.[1]

### **Data Presentation**

## Table 1: Effect of Ibr-7 on Cell Cycle Distribution in Pancreatic Cancer Cells

The following table summarizes the quantitative data on the percentage of cells in the G2/M phase of the cell cycle after treatment with **Ibr-7**, radiation, or a combination of both in PANC-1 and Capan2 pancreatic cancer cell lines.[1]

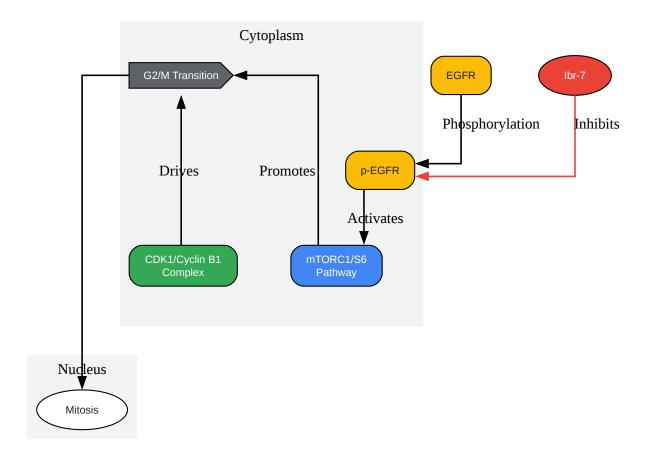


Cell Line	Treatment Group	Percentage of Cells in G2/M Phase (Mean ± SD)
PANC-1	Control (DMSO)	8.32% ± 0.48%
lbr-7 (2 μM)	16.12% ± 0.88%	
Radiation (6 Gy)	Not specified	-
Ibr-7 (2 μM) + Radiation (6 Gy)	Significantly enhanced G2/M arrest (exact % not provided)	_
Capan2	Control (DMSO)	11.54% ± 1.87%
lbr-7 (2 μM)	11.43% ± 2.07%	
Radiation (6 Gy)	Not specified	-
Ibr-7 (2 μM) + Radiation (6 Gy)	Significantly enhanced G2/M arrest (exact % not provided)	<del>-</del>

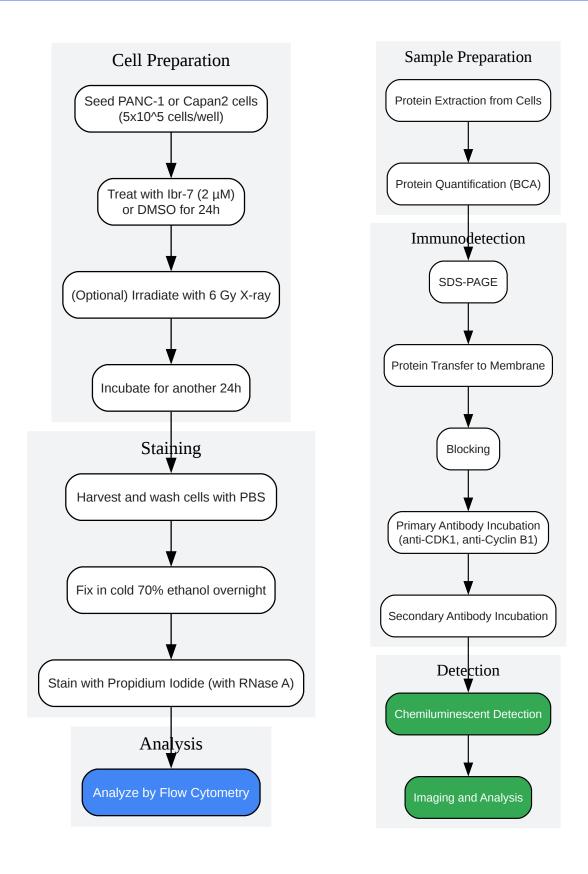
## **Signaling Pathways**

The induction of G2/M phase arrest by **Ibr-7** in cancer cells is linked to its inhibitory effects on key signaling pathways that regulate cell proliferation and survival. The primary mechanism involves the downregulation of p-EGFR, which subsequently impacts downstream signaling cascades, including the mTOR pathway.









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### References

- 1. The Ibr-7 derivative of ibrutinib radiosensitizes pancreatic cancer cells by downregulating p-EGFR - PMC [pmc.ncbi.nlm.nih.gov]
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